An In-Depth Technical Guide to 5-Methylthiazole-4-carboxylic Acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 5-Methylthiazole-4-carboxylic Acid: Properties, Synthesis, and Applications
The thiazole ring, a sulfur- and nitrogen-containing five-membered heterocycle, represents a cornerstone scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its role in the development of numerous therapeutic agents.[3][4] Among the vast family of thiazole derivatives, 5-Methylthiazole-4-carboxylic acid stands out as a critical building block for constructing more complex, biologically active molecules. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, tailored for professionals in research and drug development.
Core Molecular Properties
A precise understanding of a molecule's fundamental properties is paramount for its effective application in synthesis and development.
Chemical Identity
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IUPAC Name: 5-Methyl-1,3-thiazole-4-carboxylic acid
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CAS Number: 120237-76-5[5]
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Molecular Formula: C₅H₅NO₂S
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Molecular Weight: 143.16 g/mol
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Structure:
Physicochemical Properties
The physical and chemical characteristics of 5-Methylthiazole-4-carboxylic acid dictate its behavior in various solvents and reaction conditions. These properties are essential for designing purification protocols, formulating solutions, and predicting reactivity.
| Property | Value | Source |
| Molecular Weight | 143.16 g/mol | Calculated |
| CAS Number | 120237-76-5 | [5] |
| Appearance | White to light yellow crystalline powder | [6] |
| Melting Point | Data not available for the acid; the related isomer, 4-methylthiazole-5-carboxylic acid, melts at 287 °C (dec.).[7] | N/A |
| pKa | Data not available for the acid; the ethyl ester has a predicted pKa of 0.86±0.10.[8] | N/A |
| Solubility | Soluble in many organic solvents and aqueous bases. | General Chemical Knowledge |
Note: There is significant confusion in public databases between 5-Methylthiazole-4-carboxylic acid and its isomer, 4-Methylthiazole-5-carboxylic acid (CAS 20485-41-0), as well as its ethyl ester, ethyl 5-methylthiazole-4-carboxylate (CAS 61323-26-0).[7][8] Data should be cross-verified with the correct CAS number.
Synthesis and Purification
The synthesis of 5-Methylthiazole-4-carboxylic acid is typically achieved through a multi-step process that leverages the foundational Hantzsch thiazole synthesis, followed by hydrolysis. This approach is favored for its reliability and the accessibility of its starting materials.
Synthetic Workflow Overview
The most common pathway involves first constructing the ethyl ester of the target molecule, which is then hydrolyzed in a subsequent step to yield the final carboxylic acid. This two-step approach is often more straightforward than direct synthesis of the acid.
Caption: General two-step synthesis of 5-Methylthiazole-4-carboxylic acid.
Detailed Experimental Protocol: Synthesis and Hydrolysis
The following protocols are adapted from established procedures for analogous thiazole syntheses and provide a reliable pathway to the target compound.[6][9]
Part A: Synthesis of Ethyl 5-methylthiazole-4-carboxylate
This step is a variation of the Hantzsch thiazole synthesis, a classic and robust method for forming the thiazole ring.[4]
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Reagent Preparation: In a well-ventilated fume hood, prepare a solution of thioformamide and a suitable solvent (e.g., ethanol).
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Reaction Initiation: Cool the solution in an ice bath. Slowly add ethyl 2-chloroacetoacetate dropwise to the thioformamide solution with constant stirring. The use of a chloro-substituted β-ketoester is critical as it provides the C-C-C backbone and the electrophilic sites for cyclization.
-
Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup and Isolation: Once the reaction is complete, cool the mixture and neutralize it with a mild base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl ester.
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Purification: The crude ester can be purified via column chromatography on silica gel.
Part B: Hydrolysis to 5-Methylthiazole-4-carboxylic acid
Saponification is the standard method to convert the stable ester intermediate into the desired carboxylic acid.
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Reaction Setup: Dissolve the purified ethyl 5-methylthiazole-4-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide (NaOH).
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Hydrolysis: Heat the mixture to 50-60°C and stir for 30-60 minutes, or until TLC analysis indicates the complete consumption of the starting ester.[9] The hydroxide ion acts as a nucleophile, attacking the ester carbonyl and leading to the formation of the sodium carboxylate salt.
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Acidification and Precipitation: Cool the reaction mixture in an ice bath. Slowly add 1 M hydrochloric acid (HCl) with vigorous stirring until the pH of the solution is between 3 and 4.[9] This step protonates the carboxylate salt, causing the less water-soluble carboxylic acid to precipitate out of the solution.
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Isolation and Purification: Collect the resulting precipitate by vacuum filtration through a Büchner funnel. Wash the solid with cold deionized water to remove any residual salts. The final product can be further purified by recrystallization from a suitable solvent like methanol or an ethanol/water mixture to yield pure 5-Methylthiazole-4-carboxylic acid.
Chemical Reactivity and Derivatization
The reactivity of 5-Methylthiazole-4-carboxylic acid is dominated by its carboxylic acid functional group, making it a versatile intermediate for creating a library of derivatives.
Key Reactions of the Carboxylic Acid Group
The carboxyl moiety can be readily converted into a variety of other functional groups, which is a cornerstone of its utility in drug discovery.
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Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via the acid chloride yields the corresponding ester.
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Amide Coupling: The carboxylic acid can be coupled with primary or secondary amines using standard coupling reagents (e.g., HATU, HOBt/EDC) to form amides. This is one of the most common transformations in medicinal chemistry.
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Acid Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the highly reactive 5-methylthiazole-4-carbonyl chloride.[10] This intermediate readily reacts with nucleophiles like alcohols and amines without the need for coupling agents.
Caption: Key derivatization pathways from the carboxylic acid functional group.
Protocol: Conversion to 5-Methylthiazole-4-carbonyl chloride
This protocol describes the activation of the carboxylic acid, a critical step for many subsequent reactions.[10]
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-Methylthiazole-4-carboxylic acid in an excess of thionyl chloride (SOCl₂).
-
Reaction: Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux for 1-2 hours. The reaction will evolve SO₂ and HCl gas, which should be vented through a scrubber.
-
Isolation: After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude acid chloride is often used directly in the next step without further purification due to its reactivity.
Applications in Research and Drug Development
The 5-methylthiazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules designed to treat a wide range of diseases.
-
Antimicrobial and Antitubercular Agents: The thiazole nucleus is a key component of many antimicrobial drugs. Derivatives of the closely related 2-amino-5-methylthiazole-4-carboxylic acid have shown activity against Mycobacterium tuberculosis.[9]
-
Anti-inflammatory Agents: Thiazole-based compounds have been investigated as selective COX-1 inhibitors for their anti-inflammatory properties.[11]
-
Anticancer Therapeutics: Numerous studies have explored the use of thiazole derivatives as potential anticancer agents. For instance, derivatives of the isomeric 4-methylthiazole-5-carboxylic acid have been synthesized and tested against breast cancer cell lines.[12]
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Metabolic Diseases: Thiazole derivatives have been shown to ameliorate insulin sensitivity and hyperlipidemia in animal models of diabetes.[13] They are also used as reagents to create inhibitors of enzymes like Stearoyl-CoA desaturase-1 (SCD1), which are targets for metabolic diseases.
Spectroscopic and Analytical Data
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¹H NMR:
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A singlet for the methyl group (CH₃) protons, expected around δ 2.5-2.7 ppm.
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A singlet for the C2 proton of the thiazole ring, expected at a downfield chemical shift (δ > 8.5 ppm) due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms.
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A very broad singlet for the carboxylic acid proton (COOH), typically observed far downfield (δ > 12 ppm).
-
-
¹³C NMR:
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A signal for the methyl carbon (CH₃) around δ 12-15 ppm.
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Signals for the thiazole ring carbons, with the C4 and C5 carbons appearing in the aromatic region (approx. δ 135-155 ppm) and the C2 carbon further downfield.
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A signal for the carboxylic acid carbonyl carbon (C=O) expected around δ 160-170 ppm.
-
-
Infrared (IR) Spectroscopy:
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A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid dimer.
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A strong, sharp absorption band for the carbonyl (C=O) stretch, typically around 1700 cm⁻¹.
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Absorptions corresponding to C=N and C-S stretching within the thiazole ring.
-
-
Mass Spectrometry (MS):
-
Expected (M+H)⁺ peak at m/z = 144.0114.
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Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling 5-Methylthiazole-4-carboxylic acid. Safety data for the isomeric 4-methylthiazole-5-carboxylic acid indicates that it can cause skin and serious eye irritation.[14] Similar precautions should be taken for the title compound.
-
Hazard Identification: May cause skin, eye, and respiratory irritation.[15]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[14]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
References
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Taylor & Francis Online. (2015). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]
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PLOS One. (2013). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. Retrieved from [Link]
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PubMed Central. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
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PubChem. (n.d.). 4-Methylthiazole-5-carboxaldehyde. Retrieved from [Link]
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PubMed Central. (2011). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Retrieved from [Link]
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ResearchGate. (2014). Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives. Retrieved from [Link]
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The Good Scents Company. (n.d.). 5-formyl-4-methyl thiazole. Retrieved from [Link]
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MDPI. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
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PubMed Central. (2022). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Retrieved from [Link]
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ResearchGate. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Retrieved from [Link]
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PubMed. (2017). "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic Acid" a Novel Thiazole Compound, Ameliorates Insulin Sensitivity and Hyperlipidaemia in Streptozotocin-Induced Diabetic Rats: Plausible Role of Inflammatory and Oxidative Stress Markers. Retrieved from [Link]
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ResearchGate. (2004). Table from Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. Retrieved from [Link]
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ResearchGate. (1987). Preparation of 4-methyl-5-(β-hydroxyethyl)-thiazole. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]
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